molecular formula C11H14BrNO3S B184415 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 691381-10-9

1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No.: B184415
CAS No.: 691381-10-9
M. Wt: 320.2 g/mol
InChI Key: FPKQJHZVAVRUQD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine (CAS: 691381-10-9) is a sulfonamide derivative featuring a pyrrolidine ring attached to a substituted phenyl group. Its molecular formula is C₁₁H₁₄BrNO₃S, with a molecular weight of 320.203 g/mol. Key physicochemical properties include:

  • Density: 1.5±0.1 g/cm³
  • Boiling Point: 437.0±55.0 °C
  • Melting Point: 116–120°C
  • LogP (Partition Coefficient): 3.11, indicating moderate lipophilicity.

Synthesis and Applications
The compound is synthesized via sulfonylation of pyrrolidine using 5-bromo-2-methoxybenzenesulfonyl chloride under basic conditions, a method analogous to the preparation of related sulfonamides like 1-((4-nitrophenyl)sulfonyl)pyrrolidine (98% yield, CH₂Cl₂, Et₃N). It is primarily used in pharmaceutical research, particularly in studies targeting enzyme inhibition (e.g., carbonic anhydrases) and as a precursor for bioactive molecules.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKQJHZVAVRUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351439
Record name 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691381-10-9
Record name 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a brominated methoxyphenyl moiety. Its molecular formula is C12_{12}H14_{14}BrNO2_2S, with a molecular weight of approximately 316.22 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can lead to modulation of key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's effectiveness was compared against standard chemotherapeutics like cisplatin, revealing a structure-dependent potency.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50_{50} (µM)Reference
This compoundA54910
CisplatinA5495
Compound X (similar structure)A54915

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that it exhibits selective activity against these pathogens, making it a candidate for further development in combating antibiotic resistance.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus (MRSA)8
Escherichia coli16

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the brominated phenyl and pyrrolidine moieties significantly influence the biological activity of the compound. For instance, variations in the substituents on the phenyl ring can enhance or diminish anticancer effects.

Table 3: SAR Analysis

SubstituentEffect on Activity
BromineIncreases reactivity and potency
MethoxyEnhances solubility and bioavailability
Sulfonyl groupCritical for enzyme interaction

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Anticancer Study : A study involving A549 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest a promising role in cancer therapy targeting lung cancer cells .
  • Antimicrobial Resistance : Another investigation focused on its efficacy against resistant strains of Staphylococcus aureus, showing that this compound could inhibit growth at lower concentrations than traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine (CAS: 1023242-77-4): Replaces the methoxy group (-OCH₃) with a trifluoromethoxy (-OCF₃) group. Molecular Weight: 374.16 g/mol.
  • 1-((4-Nitrophenyl)sulfonyl)pyrrolidine (CAS: Not specified): Substitutes bromo and methoxy with a nitro (-NO₂) group at the para position. The -NO₂ group significantly increases reactivity in nucleophilic aromatic substitution reactions compared to bromo/methoxy derivatives.
Positional Isomerism
  • 1-((3-Bromophenyl)sulfonyl)pyrrolidine (CAS: SVS-0039): Bromine is at the meta position instead of para.

Heterocyclic Core Modifications

Pyrrolidine vs. Piperidine Derivatives
  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS: 1704069-23-7):

    • Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
    • Increased ring size enhances conformational flexibility, which may improve solubility but reduce target selectivity.
    • Molecular Weight : 334.22 g/mol.
  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)aziridine (CAS: SVS-0040):

    • Substitutes pyrrolidine with aziridine (3-membered ring).
    • Aziridine’s high ring strain increases reactivity, making it less stable under physiological conditions.

Functional Group Additions

  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol (CAS: 428471-30-1):
    • Incorporates a hydroxyl (-OH) group on the piperidine ring.
    • Enhances hydrophilicity (LogP ~2.5) and hydrogen-bonding capacity, improving solubility for aqueous-based applications.

Comparative Analysis of Key Properties

Compound (CAS) Molecular Weight Substituents LogP Key Applications/Findings Reference
691381-10-9 (Target Compound) 320.20 5-Br, 2-OCH₃ 3.11 Enzyme inhibition studies
1023242-77-4 (Trifluoromethoxy analog) 374.16 5-Br, 2-OCF₃ 3.89 Enhanced electrophilicity for binding
SVS-0039 (3-Bromo isomer) 290.18 3-Br 2.98 Reduced bioactivity compared to para-bromo
1704069-23-7 (Piperidine analog) 334.22 Piperidine core 3.45 Improved solubility, lower selectivity
428471-30-1 (Piperidin-4-ol derivative) 350.22 5-Br, 2-OCH₃, -OH 2.50 Aqueous-phase drug design

Preparation Methods

Organometallic-Mediated Sulfonylation

The most reliable method for synthesizing 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine employs an organometallic intermediate to achieve precise regioselectivity. Adapted from protocols for analogous pyrimidine derivatives, this approach involves:

  • Lithiation and Sulfur Dioxide Trapping :

    • Starting Material : 5-Bromo-2-methoxyiodobenzene.

    • Reagents : n-Butyllithium (n-BuLi), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).

    • Conditions : Conducted at −78°C in anhydrous tetrahydrofuran (THF) under nitrogen.

    • Mechanism : n-BuLi deprotonates the position ortho to the methoxy group, generating a benzyllithium intermediate. Subsequent reaction with DABSO introduces a sulfinate group.

  • Chlorination to Sulfonyl Chloride :

    • Reagent : Thionyl chloride (SOCl₂).

    • Conditions : Room temperature, 30 minutes.

    • Outcome : Converts the sulfinate intermediate into 5-bromo-2-methoxyphenylsulfonyl chloride.

  • Coupling with Pyrrolidine :

    • Reagents : Pyrrolidine, triethylamine (base).

    • Solvent : Dichloromethane (DCM) or THF.

    • Conditions : Stirring at room temperature for 4–6 hours.

    • Yield : While exact yields are unspecified, analogous reactions with morpholine achieve >80% efficiency.

Key Advantages:

  • Regioselectivity : Directed metalation ensures precise sulfonyl group placement.

  • Scalability : Adaptable to multi-gram synthesis with minimal byproducts.

Classical Sulfonation-Chlorination Approach

An alternative route involves traditional sulfonation followed by chlorination, though this method faces challenges in regiochemical control:

  • Sulfonation of 5-Bromo-2-methoxybenzene :

    • Reagent : Concentrated sulfuric acid (H₂SO₄).

    • Conditions : Heating at 150°C for 6 hours.

    • Challenge : The methoxy group directs sulfonation to the para position, but competing bromine deactivation may lead to mixed regioisomers.

  • Chlorination to Sulfonyl Chloride :

    • Reagent : Phosphorus pentachloride (PCl₅).

    • Conditions : Reflux in dichloroethane for 2 hours.

  • Amine Coupling :

    • Identical to Step 3 in Section 1.1.

Limitations:

  • Poor Regioselectivity : Competing directing effects of methoxy and bromine groups complicate product isolation.

  • Lower Efficiency : Requires chromatographic purification, reducing overall yield.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Lithiation Step : Temperatures below −70°C are critical to prevent side reactions.

  • Solvent Choice : THF outperforms DCM in sulfinate formation due to better SO₂ solubility.

Base Selection

  • Triethylamine vs. Pyridine : Triethylamine minimizes HCl-mediated decomposition during coupling.

Catalytic Enhancements

  • Palladium Catalysts : Exploratory studies suggest Pd(OAc)₂ could accelerate sulfonyl chloride coupling, though data remain preliminary.

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility and safety:

  • Microreactors : Enable precise temperature control during lithiation.

  • In-Line Quenching : Automated SOCl₂ addition reduces exposure risks.

Purification Strategies

  • Crystallization : Methanol/water mixtures yield high-purity product (>99%).

  • Chromatography Avoidance : Reduces costs for large-scale batches.

Comparative Analysis with Related Compounds

CompoundSulfonyl Group PositionKey Synthetic Difference
This compoundPosition 1Methoxy directs sulfonation
1-((4-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidinePosition 1Trifluoromethoxy enhances lipophilicity
1-((5-Bromo-2-methoxypyridin-3-yl)sulfonyl)morpholinePyridine coreRequires N-directed lithiation

Structural Insights :

  • Electron-withdrawing groups (e.g., trifluoromethoxy) necessitate higher reaction temperatures during sulfonation.

  • Pyridine derivatives exhibit faster coupling kinetics due to nitrogen’s activating effects .

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